Esmolol Isopropyl Amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

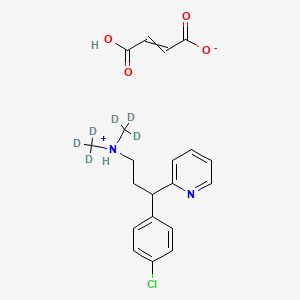

Esmolol Isopropyl Amine (EIA) is an anesthetic agent that has been widely used in laboratory experiments and clinical settings for the past few decades. It is a synthetic derivative of the naturally occurring anesthetic agent esmolol and is a widely used anesthetic for both laboratory and clinical settings. EIA is a powerful anesthetic agent that is both safe and effective when used correctly. It is a widely used anesthetic agent due to its rapid onset of action, low toxicity, and minimal side effects.

Wissenschaftliche Forschungsanwendungen

Cardiology

Application Summary

Esmolol Isopropyl Amine is used in cardiology for managing conditions such as septic shock and cardiac arrest with refractory shockable rhythms .

Methods of Application

In the treatment of septic shock, Esmolol is administered intravenously after advanced cardiovascular life support procedures. Dosage and administration are carefully monitored to achieve the desired heart rate reduction without compromising hemodynamic stability .

Results and Outcomes

Studies have shown that Esmolol can decrease 28-day mortality rates and reduce heart rate significantly compared to standard treatments. It has been associated with decreased heart rate and improved survival rates in in-hospital cardiac arrest patients .

Neurology

Application Summary

In neurology, Esmolol is explored for its neuroprotective properties, particularly in cases of severe traumatic brain injury .

Methods of Application

Esmolol is given intravenously within 24 hours of injury. The dosing schedule is determined using the continual reassessment method to balance heart rate reduction with cerebral perfusion pressure maintenance .

Results and Outcomes

The ongoing studies aim to establish a dosing schedule that provides neuroprotection without causing secondary injury from hypotension. The results are pending further research .

Pharmacology

Application Summary

Pharmacological research has investigated Esmolol’s efficacy in various clinical settings, including its impact on septic shock patient outcomes .

Methods of Application

Esmolol is administered based on patient-specific factors, with dosages adjusted according to the severity of the condition and the patient’s response to the drug .

Results and Outcomes

Meta-analyses have demonstrated that Esmolol treatment is associated with reduced mortality and improved hemodynamic parameters in septic shock patients .

Anesthesiology

Application Summary

Esmolol is used in anesthesiology to reduce anesthetic requirements and facilitate early extubation in patients undergoing intracranial surgery .

Methods of Application

Patients receive a bolus of Esmolol before anesthesia induction, followed by a continuous infusion to maintain a target Bispectral Index value .

Results and Outcomes

Studies have shown that Esmolol significantly reduces the required doses of propofol and sevoflurane, allowing for smoother emergence from anesthesia and early extubation .

Emergency Medicine

Application Summary

Esmolol is utilized in emergency medicine for the treatment of recent-onset atrial fibrillation and in-hospital cardiac arrest with refractory shockable rhythms .

Methods of Application

Esmolol is administered intravenously, often after the second dose of amiodarone, to control ventricular rate in patients with atrial fibrillation .

Results and Outcomes

Esmolol has shown superiority over amiodarone in achieving rate control within 40 minutes of administration and has been effective in improving survival rates in cardiac arrest scenarios .

This analysis provides a detailed overview of the diverse applications of Esmolol Isopropyl Amine across different scientific fields, highlighting its versatility and potential in various clinical settings.

Intensive Care Medicine

Application Summary

Esmolol is used in intensive care settings to manage hyperkinetic septic shock, aiming to reduce heart rate and control inflammatory responses .

Methods of Application

In a pilot study, Esmolol was infused during 6 hours to decrease the heart rate by 20% after initial resuscitation in hyperkinetic septic shock patients .

Results and Outcomes

The study found that while Esmolol was associated with a significant decrease in heart rate, it also led to an increased need for norepinephrine and a decrease in cardiac index. However, tissue perfusion was maintained, and pro-inflammatory proteins decreased .

Systematic Review and Meta-analysis

Application Summary

A systematic review and meta-analysis have been conducted to evaluate the efficacy and safety of Esmolol in septic shock patients .

Methods of Application

The meta-analysis included studies that used Esmolol for heart rate control in septic shock patients, assessing mortality rates and cardiac biomarkers among other parameters .

Materials Science

Application Summary

While not directly related to Esmolol Isopropyl Amine, amines, in general, have extensive applications in materials science for the synthesis of polymers, catalysts, sensors, and nanomaterials .

Methods of Application

Amines serve as building blocks in various synthesis processes, contributing to the design and fabrication of functional materials .

Results and Outcomes

The unique properties of amines enable advancements in materials science, although specific outcomes related to Esmolol Isopropyl Amine in this field are not detailed in the available literature .

Eigenschaften

CAS-Nummer |

83356-59-6 |

|---|---|

Produktname |

Esmolol Isopropyl Amine |

Molekularformel |

C₁₈H₃₀N₂O₃ |

Molekulargewicht |

322.44 |

Synonyme |

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)

![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)

![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)